5,6-Dihydroxy-1,3-benzodioxole

説明

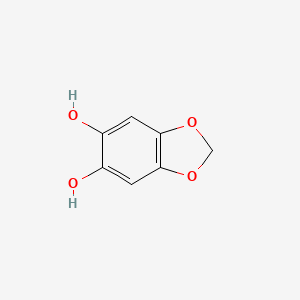

5,6-Dihydroxy-1,3-benzodioxole: is an organic compound with the molecular formula C7H6O4 and a molecular weight of 154.12 g/mol It is a derivative of benzodioxole, characterized by the presence of two hydroxyl groups at the 5 and 6 positions of the benzodioxole ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydroxy-1,3-benzodioxole typically involves the hydroxylation of 1,3-benzodioxole. One common method includes the use of hydrogen peroxide in the presence of a base, such as sodium hydroxide, to introduce hydroxyl groups at the desired positions . The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the dihydroxy derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

化学反応の分析

Types of Reactions: 5,6-Dihydroxy-1,3-benzodioxole undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydroxy derivatives with different oxidation states.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers and esters.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Quinones.

Reduction: Dihydroxy derivatives.

Substitution: Ethers and esters.

科学的研究の応用

Chemical Applications

Building Block in Organic Synthesis

5,6-Dihydroxy-1,3-benzodioxole serves as a crucial building block in the synthesis of more complex organic molecules. Its structural properties allow it to be utilized in creating derivatives that exhibit enhanced biological activities or novel chemical properties.

Table 1: Chemical Reactions Involving this compound

Biological Applications

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant properties, which can mitigate oxidative stress in biological systems. This has implications for its use in health supplements and functional foods.

Cytotoxic Activity Against Cancer Cells

Studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound has shown potential in inhibiting the growth of cervical (HeLa), colorectal (Caco-2), and liver (Hep3B) cancer cells.

Table 2: Cytotoxicity Studies

| Cell Line | IC50 Value (µM) | Effectiveness | Reference |

|---|---|---|---|

| HeLa | 10.5 | Significant inhibition | |

| Caco-2 | 12.0 | Moderate inhibition | |

| Hep3B | 8.0 | High effectiveness |

Medical Applications

Therapeutic Potential

The compound has been explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities. Its mechanism involves the inhibition of specific enzymes related to cancer progression.

Mechanism of Action

this compound interacts with key proteins involved in cellular signaling pathways, such as the auxin receptor TIR1, enhancing plant growth and potentially influencing similar pathways in human cells.

Case Study: Anticancer Activity

In a laboratory study focusing on the anticancer effects of this compound:

- Objective: To evaluate its effect on cancer cell proliferation.

- Method: Treatment of HeLa cells with varying concentrations.

- Results: A dose-dependent reduction in cell viability was observed, with significant apoptosis noted at higher concentrations.

Industrial Applications

Fragrance and Flavoring Industry

this compound is utilized as a key component in the production of fragrances and flavorings due to its pleasant aromatic properties. Its inclusion enhances the sensory profile of various products.

Table 3: Industrial Uses

| Industry | Application |

|---|---|

| Fragrance | Key ingredient in perfumes |

| Flavoring | Enhances taste profiles |

| Pharmaceutical | Intermediate in drug synthesis |

作用機序

The mechanism of action of 5,6-Dihydroxy-1,3-benzodioxole involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It may influence oxidative stress pathways, apoptosis, and cell signaling pathways, contributing to its biological effects.

類似化合物との比較

1,3-Benzodioxole: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.

Piperine: A natural product containing the benzodioxole subunit, known for its bioactive properties.

Benzodioxole Derivatives: Various derivatives with different substituents exhibit unique biological activities and chemical reactivity.

Uniqueness: 5,6-Dihydroxy-1,3-benzodioxole is unique due to the presence of two hydroxyl groups, which enhance its reactivity and potential for forming hydrogen bonds. This makes it a valuable compound in synthetic chemistry and biological research .

生物活性

5,6-Dihydroxy-1,3-benzodioxole (C7H6O4), a derivative of 1,3-benzodioxole, has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and research findings.

This compound acts primarily as an agonist of the auxin receptor TIR1 (Transport Inhibitor Response 1) . This interaction enhances root-related signaling responses in plants and affects the auxin signaling pathway crucial for plant growth and development.

Biochemical Pathways

The compound exhibits significant interactions with various enzymes and proteins:

- Inhibition of Enzymes : It inhibits alpha-amylase and lipase, impacting carbohydrate and lipid metabolism.

- Cytotoxic Activity : Studies have shown that it possesses cytotoxic effects against several cancer cell lines, including cervical (HeLa), colorectal (Caco-2), and liver (Hep3B) cancer cells .

Biological Activities

This compound displays a range of biological activities:

- Antioxidant Properties : The compound has been studied for its potential to protect against oxidative stress.

- Anti-inflammatory Effects : Preliminary studies suggest it may reduce inflammation.

- Antimicrobial Activity : It shows promise in combating microbial infections.

Research Findings

Research has documented various effects of this compound across different studies:

Cytotoxicity Studies

A study evaluated the cytotoxic effects of several benzodioxole derivatives on cancer cell lines. The results indicated that compound 5 (a derivative) exhibited significant apoptosis-inducing activity in HeLa and Caco-2 cells compared to untreated controls.

| Compound | C6 Cells Viability (%) | A549 Cells Viability (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) |

|---|---|---|---|---|

| Control | 83.9 | 94.3 | 4.5 | 0 |

| Compound 2 | 94.5 | 75.2 | 5.4 | 0 |

| Compound 5 | 60.2 | 81.8 | 25.0 | 12.11 |

| Cisplatin | 69.0 | 60.5 | 16.3 | 32.4 |

This table illustrates the comparative efficacy of different compounds in inducing apoptosis in cancer cells .

Dosage Effects

The biological activity of this compound varies significantly with dosage in animal models:

- Lower Doses : Exhibited beneficial effects such as antioxidant and anticancer activities.

- Higher Doses : Potentially toxic effects were noted at elevated concentrations.

Metabolic Pathways and Distribution

This compound is involved in various metabolic pathways:

- Transport Mechanisms : Its distribution within cells is mediated by specific transporters and binding proteins.

- Subcellular Localization : The compound localizes within specific cellular compartments, affecting its biological activity .

Case Studies

Several case studies highlight the therapeutic potential of benzodioxole derivatives:

- Anticancer Activity : A series of benzodioxole-based thiosemicarbazone derivatives were synthesized and evaluated for their anticancer properties against lung adenocarcinoma cells (A549) and glioma cells (C6). The most effective compounds demonstrated significant inhibition of DNA synthesis and increased apoptosis rates .

- Antioxidant Activity : Research indicated that compounds containing hydroxyl groups exhibit enhanced antioxidant properties compared to their counterparts without these groups, suggesting a direct correlation between structure and function .

特性

IUPAC Name |

1,3-benzodioxole-5,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-2,8-9H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKNJUCIWLBSDLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50449980 | |

| Record name | 2H-1,3-Benzodioxole-5,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21505-20-4 | |

| Record name | 2H-1,3-Benzodioxole-5,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。